Sodium stearylfumarate is a compound formed from the reaction of sodium salt with stearylfumaric acid. It is primarily utilized in pharmaceutical formulations as a lubricant and anti-adhering agent. This compound is notable for its role in improving the flow properties of powders and granules, which is essential in the manufacturing of tablets and capsules. Sodium stearylfumarate enhances the mechanical properties of these dosage forms, thereby ensuring consistent quality and performance.
Sodium stearylfumarate can be synthesized from stearic acid and fumaric acid through a chemical reaction that involves the neutralization of fumaric acid with sodium hydroxide, followed by esterification with stearic acid. The resulting compound is a sodium salt of a fatty acid derivative, which contributes to its lubricating properties.
Sodium stearylfumarate is classified as a pharmaceutical excipient. Excipients are inactive substances used as carriers for the active ingredients of a medication. Specifically, sodium stearylfumarate falls under the category of lubricants in pharmaceutical formulations.
The synthesis of sodium stearylfumarate typically involves two main steps: neutralization and esterification.
The molecular structure of sodium stearylfumarate can be represented as follows:
The structure consists of a long hydrophobic hydrocarbon chain derived from stearic acid, linked to a fumarate moiety that contains double bonds, contributing to its unique properties.
Sodium stearylfumarate can participate in various chemical reactions due to the presence of both hydrophobic (stearate) and hydrophilic (fumarate) components:
The stability of sodium stearylfumarate under various pH conditions makes it suitable for use in diverse pharmaceutical formulations. Its ability to act as both a lubricant and an emulsifier enhances its utility in tablet manufacturing.
Sodium stearylfumarate functions primarily as a lubricant during the tablet compression process. Its mechanism involves:
Studies have shown that formulations containing sodium stearylfumarate exhibit improved tablet hardness and disintegration times compared to those without it, highlighting its effectiveness in enhancing pharmaceutical formulations.
Relevant data indicates that sodium stearylfumarate maintains its properties across various temperatures and humidity levels, making it suitable for long-term storage in pharmaceutical applications.
Sodium stearylfumarate has several scientific uses:
Fumaric acid, first isolated from Fumaria officinalis in the 17th century, provided the foundation for its derivatives. Early pharmaceutical applications centered on its role in the Krebs cycle and as an acidity regulator. By the mid-20th century, esterification techniques enabled the creation of alkyl fumarates, with stearyl fumarate emerging as a critical intermediate. Sodium stearyl fumarate (C22H39NaO4) represented an advancement due to its amphiphilic structure—combining a hydrophilic sodium carboxylate group with a lipophilic stearyl chain. This molecular configuration addressed key limitations of earlier lubricants like stearic acid, which exhibited poor solubility and stability. Academic research in the 1970s–1990s systematically documented sodium stearyl fumarate’s superior tablet disintegration profiles compared to magnesium stearate, attributed to its hydrophilic nature enhancing water penetration [1].
Table: Evolution of Key Fumarate Derivatives
Time Period | Derivative | Primary Application | Limitations Addressed |
---|---|---|---|
Pre-1950s | Fumaric Acid | Food acidulant | Limited functionality in solid dosages |
1950–1970 | Stearyl Fumarate | Emulsifier | Low melting point, poor flow |
1970s–Present | Sodium Stearyl Fumarate | Tablet lubricant/stabilizer | Hydrophobicity of earlier lubricants |
The industrial synthesis of sodium stearyl fumarate emerged from the need for scalable, reproducible excipient production. The foundational process involves esterification of stearyl alcohol (C18H38O) with fumaric acid (C4H4O4), followed by neutralization using sodium hydroxide. A pivotal innovation was disclosed in Patent CN108586250A (2018), which optimized this process via ring-opening reactions of maleic anhydride with stearyl alcohol, catalyzed by thiourea. This method achieved yields >95% and minimized impurities like sodium stearyl maleate, which compromise pharmaceutical performance. Industrial adoption accelerated due to sodium stearyl fumarate’s compatibility with continuous manufacturing—unlike batch-dependent alternatives. Its synthesis scalability is evidenced by current production volumes exceeding 10,000 metric tons annually, driven by demand from North American and European pharmaceutical hubs [2] [4].
Table: Industrial Synthesis Methods Comparison
Method | Catalyst | Yield (%) | Key Advantage | Reference |
---|---|---|---|---|
Esterification-Neutralization | Sulfuric Acid | 80–85 | Simple equipment requirements | [1] |
Maleic Anhydride Ring-Opening | Thiourea | 95–98 | Higher purity, lower by-products | [2] |
Sodium stearyl fumarate’s regulatory journey began with its inclusion in the U.S. Food and Drug Administration (FDA) regulations (21 CFR §172.826) in 1970, permitting use in food and pharmaceuticals at ≤1% w/w. The 1985 approval by the European Medicines Agency (EMA) established its status as a Generally Regarded as Safe (GRAS) excipient. Patent US3560221A (1971) marked a critical expansion into non-pharmaceutical applications, validating its role as a dough conditioner in baked goods. The 2000s saw formulation-specific patents, including CN108586250A (2018), which protected novel crystallization techniques using polar solvents (e.g., ethanol-water mixtures) to enhance particle size distribution. Today, sodium stearyl fumarate is cited in >50 active pharmaceutical ingredient (API) monographs, including omeprazole and ibuprofen formulations, where it prevents API-lubricant incompatibilities common with magnesium stearate [1] [3] [5].
Table: Regulatory and Patent Milestones
Year | Jurisdiction | Milestone | Impact |
---|---|---|---|
1970 | United States | 21 CFR §172.826 approval for food/pharmaceuticals | Enabled commercial use in tablets |
1971 | Global | US3560221A (bakery applications) | Expanded industrial utility |
1985 | European Union | EMA designation as GRAS excipient | Standardized European pharmaceutical adoption |
2018 | China | CN108586250A (purification process patent) | Improved manufacturing efficiency |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7